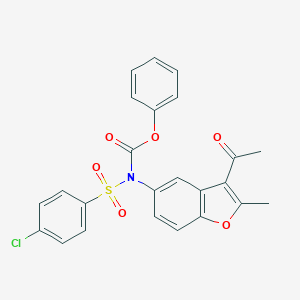
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate, commonly known as PACB, is a synthetic compound that has gained significant attention in the field of pharmaceutical research. PACB is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an increase in acetylcholine levels, which can have significant effects on various physiological and biochemical processes in the body.
Applications De Recherche Scientifique
PACB has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis. It has also been investigated for its potential use as an insecticide and herbicide due to its ability to inhibit acetylcholinesterase in insects and plants.
Mécanisme D'action
PACB acts as a reversible inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This leads to an increase in acetylcholine levels in the synaptic cleft, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
The increase in acetylcholine levels due to PACB inhibition of acetylcholinesterase can lead to various physiological and biochemical effects. These include increased muscle contraction, improved cognitive function, and increased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
PACB has several advantages for lab experiments, such as its high potency and specificity for acetylcholinesterase. However, its toxicity and potential side effects on the nervous system can limit its use in certain experiments.
Orientations Futures
Future research on PACB could focus on its potential use in the treatment of other neurological disorders or as an insecticide and herbicide. Further studies could also investigate the potential side effects of PACB on the nervous system and develop strategies to mitigate these effects.
In conclusion, PACB is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potent inhibition of acetylcholinesterase. Its potential applications in the treatment of neurological disorders and as an insecticide and herbicide make it a promising compound for future research. However, its potential side effects and limitations in lab experiments must also be taken into consideration.
Méthodes De Synthèse
The synthesis of PACB involves the reaction of 3-acetyl-2-methylbenzofuran-5-carbonyl chloride with 4-chlorophenylsulfonyl chloride and subsequent reaction with ammonium carbonate. The final product is obtained after purification through column chromatography.
Propriétés
IUPAC Name |
phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorophenyl)sulfonylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO6S/c1-15(27)23-16(2)31-22-13-10-18(14-21(22)23)26(24(28)32-19-6-4-3-5-7-19)33(29,30)20-11-8-17(25)9-12-20/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIMAIWFWXLQEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[9-Bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-chlorophenyl)methanone](/img/structure/B407376.png)
![9-Bromo-2-(4-chlorophenyl)-5-(1-methylethyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407377.png)
![4-Chloro-2-[9-chloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B407379.png)
![[9-Bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-bromophenyl)methanone](/img/structure/B407380.png)
![9-Bromo-2,5-bis(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407381.png)
![9-Bromo-2-(4-chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407382.png)
![2-(4-Methylphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407384.png)
![9-Chloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407387.png)
![9-Bromo-5-isopropyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407388.png)
![9-Chloro-5-(2,4-dichlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407389.png)
![4-[9-Bromo-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether](/img/structure/B407392.png)
![9-Chloro-2-(4-chlorophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407396.png)
![4-Chloro-2-{9-chloro-2-[4-(methyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl}phenol](/img/structure/B407398.png)
![[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B407399.png)